1-Boc-3-pyrrolidinol

Description

The exact mass of the compound 9H-fluoren-9-ylmethyl 3-hydroxypyrrolidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Boc-3-pyrrolidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-3-pyrrolidinol including the price, delivery time, and more detailed information at info@benchchem.com.

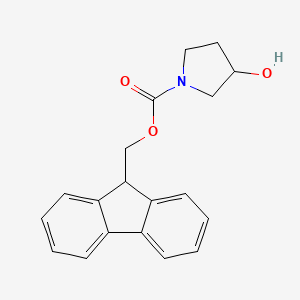

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCBTRDHCDOPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403046 | |

| Record name | 1-Boc-3-hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103057-44-9 | |

| Record name | 3-Hydroxypyrrolidine-1-carboxylic acid tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103057-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-3-hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-1-N-Boc-3-pyrrolidinol: A Chiral Synthon for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyrrolidine ring system stands out as a privileged scaffold, present in numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, and to serve as a versatile pharmacophore capable of forming critical hydrogen bond interactions with biological targets.[1] Within this class of compounds, stereochemistry is paramount; the three-dimensional arrangement of atoms can dictate the difference between a potent therapeutic and an inactive or even harmful molecule.

(R)-1-N-Boc-3-pyrrolidinol, a derivative of the natural amino acid proline, has emerged as an indispensable chiral building block for drug discovery professionals.[3][4] This guide provides a comprehensive technical overview of this high-value intermediate, detailing its molecular profile, synthesis, and critical applications. The strategic placement of a stereodefined secondary alcohol and a Boc-protected amine on the pyrrolidine core makes it an exceptionally versatile synthon for constructing complex, pharmacologically active molecules with precise stereochemical control.[3]

Section 1: Core Molecular Profile & Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. (R)-1-N-Boc-3-pyrrolidinol is a white to off-white solid at ambient temperature, valued for its stability and solubility in common organic solvents.[3][5]

Caption: Chemical structure of (R)-1-N-Boc-3-pyrrolidinol.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | [5][6] |

| CAS Number | 109431-87-0 | [3][4][7] |

| Molecular Formula | C₉H₁₇NO₃ | [3][4][7] |

| Molecular Weight | 187.24 g/mol | [3][4][7] |

| Synonyms | (R)-N-tert-Butoxycarbonyl-(-)-3-pyrrolidinol, (R)-1-Boc-3-hydroxypyrrolidine | [7][8][9] |

| InChI Key | APCBTRDHCDOPNY-SSDOTTSWSA-N | [6][7] |

| SMILES | CC(C)(C)OC(=O)N1CCC1 |[7] |

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white solid powder or crystal | [3][4][8] |

| Melting Point | 60-67 °C | [3][4][7] |

| Boiling Point | 273.3 °C at 760 mmHg | [5] |

| Solubility | Soluble in water and common organic solvents | [3][5] |

| Optical Activity | [α]20/D −26±1, c = 1 in methanol | [3][7] |

| Storage | 0-8 °C, in a cool, dark place |[3][4][8] |

Section 2: Synthesis and Purification: A Protocol with Mechanistic Insight

The most reliable and common laboratory-scale synthesis involves the N-protection of the commercially available chiral precursor, (R)-3-hydroxypyrrolidine.

Principle of Synthesis: The causality behind this protocol lies in the nucleophilicity of the secondary amine of the pyrrolidine ring. The reaction with di-tert-butyl dicarbonate (Boc₂O) introduces the tert-butoxycarbonyl (Boc) protecting group. This group is crucial for two reasons: it prevents the nitrogen from participating in undesired side reactions in subsequent synthetic steps and it enhances the molecule's solubility in organic solvents, simplifying purification. A mild base, such as triethylamine (Et₃N) or sodium bicarbonate, is employed to neutralize the acidic byproduct (tert-butanol and CO₂) and drive the reaction to completion.

Caption: Workflow for the synthesis and purification of (R)-1-N-Boc-3-pyrrolidinol.

Detailed Experimental Protocol: Synthesis from (R)-3-hydroxypyrrolidine [3]

-

Reagent Preparation: In a round-bottom flask, dissolve (R)-3-hydroxypyrrolidine (1.0 equivalent) in dichloromethane (CH₂Cl₂).

-

Reaction Setup: To this solution, add triethylamine (1.1 equivalents). Cool the reaction mixture to 0 °C using an ice bath to control the initial exotherm.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in CH₂Cl₂ to the stirred mixture.

-

Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction: Upon completion, wash the reaction mixture sequentially with water and then a saturated aqueous NaCl solution (brine). This removes the base and any water-soluble impurities.

-

Drying and Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by recrystallization from a suitable solvent system, such as petroleum ether or heptane, to afford (R)-1-N-Boc-3-pyrrolidinol as a white solid.[3]

Section 3: Analytical Characterization for Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

-

Structural Confirmation by NMR Spectroscopy: The structure of (R)-1-N-Boc-3-pyrrolidinol is routinely confirmed using ¹H and ¹³C NMR spectroscopy. In an achiral solvent like CDCl₃, the spectra of the (R) and (S) enantiomers are identical.[10] Key expected signals in the ¹H NMR spectrum include a multiplet for the proton on the hydroxyl-bearing carbon (H-3), multiplets for the pyrrolidine ring protons, and a characteristic singlet integrating to 9 protons for the tert-butyl group of the Boc protector.[10]

-

Enantiomeric Purity Assessment by Chiral HPLC: The enantiomeric excess (e.e.) is a critical quality parameter. This is determined using chiral High-Performance Liquid Chromatography (HPLC). The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase, leading to different retention times. A common method employs a macrocyclic glycopeptide-based column with a mobile phase of n-hexane and isopropanol, allowing for baseline separation and accurate quantification of each enantiomer.[3]

Section 4: Applications in Drug Development

The utility of (R)-1-N-Boc-3-pyrrolidinol is demonstrated by its application as a crucial synthon in the development of potent and selective therapeutic agents.[3]

Case Study 1: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands Nicotinic acetylcholine receptors are implicated in a range of neurological disorders, making them important drug targets.[3] The pyrrolidine ring is a key structural feature in many nAChR ligands.[3][11] The specific (R)-stereochemistry at the 3-position significantly influences binding affinity and functional activity at various nAChR subtypes (e.g., α4β2 and α7).[3] The hydroxyl group serves as a versatile handle for further functionalization, allowing chemists to introduce moieties that can form specific interactions with residues in the receptor's binding site, thereby fine-tuning the compound's pharmacological profile.[3]

Caption: Simplified signaling pathway for a nAChR agonist.

Case Study 2: Intermediate for Factor Xa Inhibitors Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for preventing and treating thrombosis. (R)-1-N-Boc-3-pyrrolidinol has been utilized as a precursor in the synthesis of potent Factor Xa inhibitors.[3] Its well-defined stereochemistry allows for the precise construction of molecules that can fit optimally into the active site of the enzyme, leading to high potency and selectivity.

Section 5: Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety. (R)-1-N-Boc-3-pyrrolidinol is classified as a hazardous substance.[5]

Table 3: GHS Hazard Classification

| Hazard Class | Code | Description | Reference |

|---|---|---|---|

| Skin Irritation | H315 | Causes skin irritation | [7][9][12] |

| Eye Irritation | H319 | Causes serious eye irritation | [7][9][12] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [7][9][12] |

| Acute Aquatic Hazard | H400 | Very toxic to aquatic life |[7][9] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (type N95 or equivalent), safety glasses or goggles, and chemical-resistant gloves.[7]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[8]

-

Storage: Store the container tightly sealed in a refrigerator at 0-8 °C.[3][4] Keep in a dry and cool place.[8]

Conclusion

(R)-1-N-Boc-3-pyrrolidinol is a high-purity, stereochemically defined building block of significant value to the pharmaceutical and chemical research communities.[4] Its versatile functional groups—a protected amine and a modifiable secondary alcohol—on a privileged chiral scaffold provide a reliable and efficient starting point for the asymmetric synthesis of complex molecular targets.[3] The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important molecule in their scientific endeavors.[3]

References

-

(R)-N-Boc-3-Pyrrolidinol suppliers and producers. BuyersGuideChem. [Link]

-

1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939. PubChem. [Link]

-

(R)-1-N-Boc-3-pyrrolidinol. Pharmaffiliates. [Link]

- Process for preparing 3-pyrrolidinol.

-

S N Boc 3 pyrrolidinol. mzCloud. [Link]

- Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. enamine.net [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. N-叔丁氧羰基-(R)-3-吡咯烷醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (R)-1-(tert-Butoxycarbonyl)-3-pyrrolidinol | 109431-87-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. thomassci.com [thomassci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

difference between (R)- and (S)-1-Boc-3-pyrrolidinol

Executive Summary

In the high-stakes landscape of chiral drug development, 1-Boc-3-pyrrolidinol represents a critical "chiral switch" scaffold. While the (R)- and (S)- enantiomers share identical scalar physical properties (boiling point, solubility), their divergent spatial arrangements dictate entirely different biological activities and synthetic pathways.

This guide analyzes the technical distinctions between (R)-1-Boc-3-pyrrolidinol and (S)-1-Boc-3-pyrrolidinol , focusing on their use as orthogonal building blocks. It details the mechanistic causality of stereochemical inversion (Mitsunobu) versus retention (Alkylation) and provides validated protocols for their differentiation and utilization.

Stereochemical Fundamentals & Structural Analysis

The pyrrolidine ring is a pharmacophore ubiquitous in medicinal chemistry. The 3-hydroxy position serves as a functional handle, while the tert-butoxycarbonyl (Boc) group provides orthogonal protection for the amine, stable to basic conditions but labile to acids (e.g., TFA, HCl).

Structural Divergence

The core difference lies in the C3 stereocenter. According to Cahn-Ingold-Prelog (CIP) priority rules, the hydroxyl group (-OH) has the highest priority, followed by the nitrogen-containing side of the ring.

Figure 1: Stereochemical relationship between the enantiomers based on C3 geometry.

Comparative Physical Data

While scalar properties align, vector properties (optical rotation) and regulatory identifiers differ.

| Property | (R)-(-)-1-Boc-3-pyrrolidinol | (S)-(+)-1-Boc-3-pyrrolidinol |

| CAS Number | 109431-87-0 | 101469-92-5 |

| Stereochemistry | (3R)-configuration | (3S)-configuration |

| Optical Rotation | ||

| Source Precursor | Often synthetic (e.g., from malic acid) | Often derived from trans-4-hydroxy-L-proline |

| Physical State | White to off-white solid | White to off-white solid |

| Melting Point | 62–65 °C | 60–64 °C |

Critical Sourcing Note: The (S)-enantiomer is historically more accessible and cost-effective due to its relationship with the natural amino acid pool (L-hydroxyproline). Consequently, many synthetic routes are designed to start with (S) and invert to (R) if necessary.

Synthetic Utility: The "Inversion vs. Retention" Rule[2]

For the medicinal chemist, the choice between (R) and (S) is dictated by the reaction mechanism employed on the hydroxyl group.

The Mechanistic Fork

-

Reaction Type A (Nucleophilic Substitution / Mitsunobu): Proceeds via

mechanism, causing Walden Inversion . -

Reaction Type B (O-Alkylation / Acylation): Does not break the C-O bond; stereochemistry is Retained .

If your target drug requires an (R)-configured ether, you have two strategic options:

-

Start with (R)-pyrrolidinol and perform O-alkylation (Retention).

-

Start with (S)-pyrrolidinol and perform a Mitsunobu reaction (Inversion).

Figure 2: Synthetic divergence showing how reaction choice dictates final stereochemistry.

Pharmacological Impact & Case Studies

The stereochemistry of the 3-pyrrolidinyl moiety often dictates receptor binding affinity.

Glycopyrronium Bromide (COPD Treatment)

Glycopyrronium is a muscarinic antagonist. The anticholinergic activity is highly stereospecific.

-

Active Center: The quaternary ammonium salt typically incorporates a (3R)-pyrrolidinyl motif in high-affinity analogues.

-

Synthesis Implication: Researchers often utilize (S)-1-Boc-3-pyrrolidinol as the starting material, converting the hydroxyl group into a leaving group (tosylate/mesylate) followed by displacement with a nucleophile to achieve the desired (R)-configuration in the final API via inversion.

IKK2 Inhibitors

(S)-1-Boc-3-pyrrolidinol is explicitly cited as a key intermediate for IKK2 inhibitors (used in inflammation research). In this context, the (S)-configuration is preserved to fit the kinase binding pocket.

Analytical Characterization & Quality Control

Distinguishing these enantiomers requires chiral chromatography.[1][2][] Standard reverse-phase HPLC (C18) cannot separate them.

Validated Chiral HPLC Method

To determine Enantiomeric Excess (ee%), use the following conditions. This protocol separates the enantiomers based on their interaction with the amylose-based stationary phase.

-

Column: Daicel Chiralpak AD-H (or equivalent Amylose tris-(3,5-dimethylphenylcarbamate)).

-

Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[2]

-

Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Temperature: 25°C.

-

Detection: UV at 210 nm (Boc group absorption).

-

Expected Retention:

-

(S)-isomer typically elutes first (check specific column lot; order can reverse with solvent changes).

-

(R)-isomer elutes second.

-

Experimental Protocol: Stereoselective Inversion

Objective: Synthesis of (R)-3-Azido-1-Boc-pyrrolidine from (S)-1-Boc-3-pyrrolidinol. Significance: Demonstrates the "Chiral Switch" capability using the Mitsunobu reaction.

Materials

-

(S)-1-Boc-3-pyrrolidinol (1.0 eq)

-

Triphenylphosphine (

) (1.2 eq)[4] -

Diisopropyl azodicarboxylate (DIAD) (1.2 eq)[4]

-

Diphenylphosphoryl azide (DPPA) (1.2 eq)[4]

-

Solvent: Anhydrous THF

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with (S)-1-Boc-3-pyrrolidinol (10 mmol) and

(12 mmol). Dissolve in anhydrous THF (50 mL) under nitrogen atmosphere. -

Cooling: Cool the solution to 0°C using an ice bath.

-

Azide Addition: Add DPPA (12 mmol) dropwise. Caution: Azides are potentially explosive; handle behind a blast shield.

-

Activation (Critical Step): Add DIAD (12 mmol) dropwise over 15 minutes. The slow addition prevents overheating and controls the formation of the betaine intermediate.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench with water (5 mL). Concentrate THF under reduced pressure. Dilute with Ethyl Acetate and wash with brine.

-

Purification: The byproduct

is difficult to remove. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate the oxide, filter, then purify the filtrate via flash column chromatography (Hexane/EtOAc). -

Result: The product will be (R)-3-Azido-1-Boc-pyrrolidine (Inversion of configuration).

References

-

BenchChem. (2025).[1][2][5] Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Retrieved from

-

Sigma-Aldrich. (n.d.). (R)-(-)-N-Boc-3-pyrrolidinol Product Sheet (CAS 109431-87-0).[6] Retrieved from

-

PubChem. (n.d.).[7] 1-Boc-3-pyrrolidinol Compound Summary. National Library of Medicine. Retrieved from

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Protocols. Retrieved from

-

Chem-Impex. (n.d.). (S)-(+)-Boc-3-pyrrolidinol Product Data (CAS 101469-92-5).[8][9] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. (S)-1-N-叔丁氧羰基-3-羟基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.cn]

Technical Whitepaper: tert-Butyl 3-Hydroxypyrrolidine-1-Carboxylate in Pharmaceutical Synthesis

Executive Summary

In modern pharmaceutical development, the precision of molecular building blocks dictates the efficacy, safety, and scalability of Active Pharmaceutical Ingredients (APIs). tert-Butyl 3-hydroxypyrrolidine-1-carboxylate —widely known by its primary synonym 1-Boc-3-hydroxypyrrolidine —is a critical chiral intermediate bridging early-stage drug discovery and industrial-scale manufacturing . This guide provides an in-depth analysis of its chemical identity, physicochemical properties, and validated synthetic protocols, empowering researchers to leverage this compound in complex molecular architectures.

Navigating Chemical Identity: Stereochemistry and Nomenclature

The proliferation of synonyms for this compound stems from its dual functionalization: a pyrrolidine ring bearing a C3-hydroxyl group and an N-tert-butyloxycarbonyl (Boc) protecting group. In regulatory submissions (e.g., IND applications) and database navigation, distinguishing between its enantiomeric forms is paramount. The stereochemistry at the 3-position directly governs the spatial orientation of the final API within biological active sites, meaning the substitution of an (R)-isomer for an (S)-isomer can result in a complete loss of target affinity [[2]]().

To ensure procurement accuracy and database integrity, the following table consolidates the primary identifiers across its stereoisomers:

Table 1: Stereoisomer Identifiers and Common Synonyms

| Stereoisomer | CAS Number | Primary IUPAC Name | High-Frequency Synonyms |

| Racemic (RS) | 103057-44-9 | tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 1-Boc-3-pyrrolidinol; N-Boc-3-hydroxypyrrolidine 3 |

| (S)-Isomer | 101469-92-5 | tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | (S)-1-Boc-3-hydroxypyrrolidine; (S)-(+)-N-Boc-3-pyrrolidinol 4 |

| (R)-Isomer | 109431-87-0 | tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | (R)-1-Boc-3-hydroxypyrrolidine; (R)-(-)-N-Boc-3-pyrrolidinol 5 |

Physicochemical Profiling and Structural Causality

The strategic installation of the Boc group is not merely protective; it fundamentally alters the physicochemical behavior of the pyrrolidine scaffold to favor complex organic synthesis 6.

Table 2: Key Physicochemical Properties

| Property | Value | Mechanistic Implication |

| Molecular Formula | C9H17NO3 | Base scaffold for derivatization. |

| Molecular Weight | 187.24 g/mol | Low molecular weight allows for downstream API "rule of five" compliance [[4]](). |

| Topological Polar Surface Area | 49.8 Ų | Optimized for membrane permeability post-deprotection 5. |

| XLogP3 | 0.6 | Enhances lipophilicity, ensuring high solubility in organic solvents (THF, EtOAc) 5. |

| Storage Conditions | -20°C to -80°C | Prevents thermal degradation of the carbamate linkage over extended periods 7. |

Causality in Design: The bulky tert-butyl moiety provides extreme steric hindrance around the nitrogen atom, while the carbonyl group electronically deactivates it. This dual protection prevents unwanted N-alkylation or oxidation when targeting the C3-hydroxyl group. Furthermore, the Boc group is highly stable to bases and nucleophiles but can be cleaved cleanly under mild acidic conditions, making it an ideal orthogonal protecting group in multi-step syntheses 2.

Experimental Methodology: Self-Validating Mitsunobu Inversion

A primary application of 1-Boc-3-hydroxypyrrolidine is the synthesis of complex ethers via the Mitsunobu reaction, a technique heavily utilized in the development of SARS-CoV-2 replication inhibitors 8. The following protocol is engineered as a self-validating system to ensure stereochemical inversion and high yield.

Step-by-Step Protocol

-

Preparation of the Active Complex: Dissolve the target phenol derivative (1.0 eq) and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF (approx. 0.3 M concentration) under an inert argon atmosphere.

-

Causality: Anhydrous THF is a polar aprotic solvent that solubilizes the reactants without acting as a competing nucleophile. The inert atmosphere prevents the premature oxidation of PPh3.

-

-

Addition of the Chiral Pool: Add 1-Boc-3-hydroxypyrrolidine (1.5 eq) to the mixture and cool the reaction flask to 0°C.

-

Betaine Formation & Inversion: Dropwise, add diisopropyl azodicarboxylate (DIAD, 1.5 eq).

-

Causality: DIAD reacts with PPh3 to form an active betaine intermediate that selectively activates the C3-hydroxyl of the pyrrolidine, converting it into a superior leaving group. The phenol nucleophile then executes an SN2 attack, resulting in a strict inversion of stereochemistry (e.g., the (R)-alcohol yields the (S)-ether) 8.

-

-

Self-Validation (Reaction Monitoring): Stir the mixture at room temperature overnight. Validate completion via TLC (Hexanes/EtOAc). The complete disappearance of the UV-active phenol spot confirms the consumption of the limiting reagent.

-

Orthogonal Deprotection: Following aqueous workup and silica gel purification, treat the isolated intermediate with 4N HCl in dioxane for 2 hours at room temperature 8.

-

Causality & Validation: The acidic environment protonates the carbamate, triggering the release of isobutylene and CO₂ gas. The cessation of effervescence serves as a visual, self-validating indicator of complete deprotection.

-

Synthetic workflow of Mitsunobu coupling using 1-Boc-3-hydroxypyrrolidine to yield an API.

Pharmaceutical Applications and Target Pathways

The structural versatility of tert-butyl 3-hydroxypyrrolidine-1-carboxylate allows it to be integrated into diverse therapeutic pipelines:

-

Antiviral Agents (SARS-CoV-2): As demonstrated above, it is used to append functionalized pyrrolidine rings onto heteroaryl-alkoxyphenyl scaffolds, generating potent inhibitors of SARS-CoV-2 replication 8.

-

Neurological Ligands: The (R)-isomer is specifically utilized in the synthesis of highly selective ligands for the nicotinic acetylcholine receptor, requiring strict stereochemical fidelity to cross the blood-brain barrier and bind the target effectively 9.

-

Immunosuppressive Kinase Inhibitors: N-Boc-3-hydroxypyrrolidine derivatives have been identified as potent amides that bind competitively to the active site of Phosphoinositide 3-kinase delta (PI3Kδ). This binding halts the downstream phosphorylation of Akt, thereby acting as a broad-spectrum anti-inflammatory agent by decreasing cytokine and chemokine production 6.

Biological signaling pathway of PI3Kδ inhibition by N-Boc-3-hydroxypyrrolidine derivatives.

References

- CymitQuimica, tert-Butyl 3-hydroxypyrrolidine-1-carboxyl

- CymitQuimica, CAS 103057-44-9: 3-Hydroxypyrrolidine-1-carboxylic acid tert-butyl ester,

- PubChem, tert-Butyl (3S)

- MedChemExpress, tert-Butyl 3-hydroxypyrrolidine-1-carboxyl

- PubChem, tert-Butyl (3R)

- ChemicalBook, (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0,

- CymitQuimica, CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected,

- BOC Sciences, Intermediates in Drug Development: Lab to Industry,

- MDPI, Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replic

Sources

- 2. CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected [cymitquimica.com]

- 3. tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | CymitQuimica [cymitquimica.com]

- 4. tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | C9H17NO3 | CID 854055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | C9H17NO3 | CID 6544479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 103057-44-9: 3-Hydroxypyrrolidine-1-carboxylic acid te… [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]

Technical Guide: 1-Boc-3-pyrrolidinol – Physicochemical Profiling & Synthesis

[1]

Part 1: Executive Summary

1-Boc-3-pyrrolidinol (tert-Butyl 3-hydroxy-1-pyrrolidinecarboxylate) is a critical chiral building block in the synthesis of pharmaceutical agents, including nicotinic acetylcholine receptor (nAChR) ligands, Factor Xa inhibitors, and broad-spectrum antibiotics.[1]

Unlike many Boc-protected intermediates that exist as viscous oils, high-purity 1-Boc-3-pyrrolidinol is a crystalline solid at room temperature.[1] This physical state is a primary quality attribute; the presence of an oil phase often indicates enantiomeric impurities, residual solvent, or oxidation to the ketone (1-Boc-3-pyrrolidinone).[1] This guide provides a definitive physicochemical profile and a validated protocol for synthesizing and isolating the crystalline solid, ensuring downstream reaction reliability.

Part 2: Physicochemical Specifications[1]

The thermal properties of 1-Boc-3-pyrrolidinol are heavily influenced by its stereochemistry. The ability of the hydroxyl group to form intermolecular hydrogen bonds drives the crystallinity of the pure enantiomers.

Table 1: Melting and Boiling Point Data[1]

| Compound Variant | CAS Number | Physical State (RT) | Melting Point (MP) | Boiling Point (BP) |

| (R)-1-Boc-3-pyrrolidinol | 109431-87-0 | White Crystalline Solid | 60 – 67 °C | ~273 °C (Predicted) |

| (S)-1-Boc-3-pyrrolidinol | 101469-92-5 | White Crystalline Solid | 60 – 66 °C | ~273 °C (Predicted) |

| Racemic (±) | 103057-44-9 | Solid / Semi-solid | 57 – 63 °C | ~271 °C (Predicted)* |

| 1-Boc-3-pyrrolidinone (Ketone) | 101385-93-7 | Low-melting Solid / Oil | 34 – 38 °C | 270 °C (760 mmHg) |

*Note on Boiling Point: While theoretical models predict a boiling point >270 °C at atmospheric pressure, the compound is thermally labile. It is rarely distilled at 760 mmHg. Purification is best achieved via crystallization or vacuum distillation of the unprotected precursor.

Thermodynamic & Structural Analysis

The melting point serves as a rapid purity test.

-

Hydrogen Bonding: The secondary hydroxyl group (-OH) acts as a hydrogen bond donor, while the carbamate carbonyl acts as an acceptor. This network stabilizes the crystal lattice, raising the MP to ~65 °C.

-

Impurity Depression: The corresponding ketone (1-Boc-3-pyrrolidinone) lacks the H-bond donor capability, resulting in a significantly lower MP (34–38 °C).[1] If your isolated product melts below 55 °C, it likely contains significant ketone impurity or residual solvent.

Part 3: Experimental Protocol (Synthesis & Purification)

Objective: Synthesize (R)-1-Boc-3-pyrrolidinol with >98% purity and >99% ee, isolating it as a crystalline solid.

Reaction Logic

We utilize a biphasic or homogeneous protection strategy using Di-tert-butyl dicarbonate (Boc₂O).[1] The choice of base and solvent dictates the ease of workup. We prefer a DCM/Triethylamine system for its solubility profile, allowing easy removal of salts.

Step-by-Step Methodology

Reagents:

-

(R)-3-Hydroxypyrrolidine (HCl salt or free base)[1]

-

Boc₂O (1.1 equiv)

-

Triethylamine (Et₃N) (2.5 equiv if salt; 1.1 equiv if free base)

-

Dichloromethane (DCM)

-

Recrystallization Solvent: Hexanes / Ethyl Acetate or Petroleum Ether.

Protocol:

-

Setup: Charge a round-bottom flask with (R)-3-Hydroxypyrrolidine hydrochloride and DCM (10 mL/g). Cool to 0 °C.

-

Basification: Add Et₃N dropwise. The solution will become slightly cloudy (amine salts). Stir for 15 min.

-

Addition: Dissolve Boc₂O in minimal DCM and add dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (Visualize with Ninhydrin; product is less polar than starting material).

-

Quench & Wash:

-

Wash organic layer with 1M HCl (removes unreacted amine/Et₃N).

-

Wash with Sat. NaHCO₃ (removes acidic byproducts).

-

Wash with Brine.[2]

-

-

Drying: Dry over anhydrous Na₂SO₄ and filter.

-

Concentration: Evaporate solvent under reduced pressure. Crucial: Do not overheat (>45 °C) to avoid potential degradation.

-

Crystallization (The Critical Step):

-

The residue will likely be a viscous oil initially.

-

Add warm Hexanes (or Petroleum Ether) with a trace of Ethyl Acetate.

-

Cool slowly to 4 °C (fridge) or -20 °C (freezer).

-

Scratch the flask wall to induce nucleation if necessary.

-

Filter the white crystals and dry under high vacuum.

-

Workflow Visualization

Figure 1: Validated workflow for the synthesis and purification of 1-Boc-3-pyrrolidinol, emphasizing crystallization to ensure solid-state isolation.

Part 4: Quality Control & Troubleshooting

Purity Indicators

-

Visual: Must be a white crystalline powder.[3] Yellowing indicates oxidation.

-

Melting Point: A sharp range (e.g., 62–64 °C) confirms high purity. A broad range (e.g., 55–62 °C) suggests solvent entrapment or enantiomeric contamination.

-

NMR Verification:

-

1H NMR (CDCl₃): Look for the Boc singlet at ~1.45 ppm (9H). The carbinol proton (-CH-OH) appears as a multiplet at ~4.4–4.5 ppm.[1]

-

Impurity Check: Check for Et₃N signals (quartet ~2.5 ppm) or DCM (singlet ~5.30 ppm).

-

Handling Hygroscopicity

While the Boc group adds lipophilicity, the hydroxyl group retains some hygroscopic character. Store the solid at 2–8 °C in a tightly sealed container. Moisture absorption can lower the observed melting point and interfere with stoichiometric calculations in subsequent reactions (e.g., Mitsunobu reactions).

Structural Logic Diagram

Figure 2: Structural causality explaining the melting point disparity between the target alcohol and its ketone impurity.[1]

References

-

Sigma-Aldrich. (R)-(-)-N-Boc-3-pyrrolidinol Product Specification & MSDS. Retrieved from [1]

-

PubChem. tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate (Compound Summary). National Library of Medicine. Retrieved from

-

ChemicalBook. Synthesis and Properties of N-Boc-3-pyrrolidinone and derivatives. Retrieved from

-

BenchChem. Technical Guide to (R)-(-)-N-Boc-3-pyrrolidinol: Synthesis and Purification. Retrieved from

- Organic Syntheses.Preparation of Enantiopure Pyrrolidine Derivatives. Org. Synth. 2008, 85, 10-14. (General reference for Boc-pyrrolidine handling).

Introduction: Understanding the Molecule and Its Associated Risks

An In-Depth Technical Guide to the Safety Data Sheet (SDS) Hazards of 1-Boc-3-pyrrolidinol

1-Boc-3-pyrrolidinol (CAS Number: 103057-44-9), also known as tert-butyl 3-hydroxypyrrolidine-1-carboxylate, is a heterocyclic building block of significant value in medicinal chemistry and pharmaceutical development.[1][2][3] Its chiral nature and functionalized pyrrolidine ring make it a key intermediate in the synthesis of a wide array of complex bioactive molecules.[2][3] However, its utility in synthesis is counterbalanced by a distinct hazard profile that necessitates a comprehensive understanding and rigorous adherence to safety protocols.

This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a simple recitation of Safety Data Sheet (SDS) information. It aims to provide a deeper, field-tested perspective on the hazards associated with 1-Boc-3-pyrrolidinol. As a Senior Application Scientist, the focus is not just on what the hazards are, but why they exist and how to design self-validating safety systems to mitigate them effectively in a laboratory setting. We will explore its toxicological properties, establish robust handling protocols, and outline emergency procedures grounded in the principles of chemical safety and risk management.

Section 1: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. For 1-Boc-3-pyrrolidinol, the classification points to significant acute toxicity and irritant properties. It is crucial to recognize that while GHS provides a framework, slight variations in classification can exist between suppliers based on the specific purity and physical form of the material they provide.[1][4] Therefore, always consult the vendor-specific SDS before use.

The primary hazards are summarized below, indicating a compound that demands respect and careful handling.[1]

| GHS Classification | Pictogram | Signal Word | Hazard Statement (H-Code) | Implication for the Researcher |

| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed [1] | Accidental ingestion of even small quantities can be highly dangerous. This elevates the importance of strict hygiene protocols and banning food and drink from the laboratory. | |

| Skin Corrosion/Irritation (Category 2) | Danger | H315: Causes skin irritation [1][5][6] | The compound can cause inflammation, redness, and discomfort upon contact with the skin. This necessitates the consistent use of appropriate gloves and a lab coat. | |

| Serious Eye Damage/Irritation (Category 2) | Danger | H319: Causes serious eye irritation [1][5][6] | As a powder, the substance poses a significant risk to the eyes. Contact can lead to serious, potentially lasting damage. Goggles or a face shield are mandatory. | |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | Danger | H335: May cause respiratory irritation [1][7] | Inhalation of the powder can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid should be performed in a well-ventilated area, preferably a fume hood. |

Note: Some sources may classify the acute oral toxicity as Category 4 (H302: Harmful if swallowed) and also list H312 (Harmful in contact with skin) and H332 (Harmful if inhaled).[4] This discrepancy underscores the principle of consulting the specific SDS for the lot number in use.

Section 2: Toxicological Profile and Routes of Exposure

The GHS classifications are derived from toxicological data or, in its absence, from assessments of similar chemical structures.[6] While specific LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for 1-Boc-3-pyrrolidinol are not always available in public domain sources, the hazard statements provide clear guidance on its biological effects.[6]

-

Oral Exposure: The "Toxic if swallowed" (H301) classification is the most severe warning. This suggests that the compound is readily absorbed through the gastrointestinal tract and can cause systemic effects. The primary preventative measure is procedural: never use laboratory glassware for eating or drinking, and wash hands thoroughly after handling, even when gloves have been worn.[5]

-

Dermal Exposure: As a skin irritant (H315), the compound can cause localized inflammation.[7] Prolonged contact should be avoided, and any contamination should be washed off immediately with soap and water.[8] Contaminated clothing must be removed and laundered before reuse.[5][7]

-

Eye Exposure: The risk of serious eye irritation (H319) is particularly high given its solid, often powdery form.[6] Small airborne particles can easily come into contact with the eyes, causing significant pain and potential damage.[7] This is a non-negotiable risk that mandates the use of chemical splash goggles as a minimum.[9]

-

Inhalation Exposure: Respiratory irritation (H335) is a common hazard for fine chemical powders.[7] The particles can irritate the mucous membranes of the nose, throat, and lungs. The most effective mitigation is an engineering control: handling the solid exclusively within a certified chemical fume hood to prevent dust from entering the breathing zone of the operator.[7][8]

Section 3: Risk Assessment and Mitigation Workflow

A self-validating safety protocol is not a static document but a dynamic process of risk assessment and control implementation. For a chemical like 1-Boc-3-pyrrolidinol, this process can be visualized as a decision-making workflow. The goal is to apply the "Hierarchy of Controls," a system that prioritizes the most effective safety measures.

Caption: Risk assessment workflow for handling 1-Boc-3-pyrrolidinol.

This workflow illustrates a foundational principle of laboratory safety: PPE is the last line of defense. The primary focus should always be on robust engineering controls (like a fume hood) and clear administrative procedures (like a Standard Operating Procedure or SOP) to minimize the potential for exposure in the first place.

Section 4: Standard Operating Procedure for Safe Handling

The following protocol provides a detailed, step-by-step methodology for safely weighing and handling solid 1-Boc-3-pyrrolidinol.

Objective: To accurately weigh a specified amount of 1-Boc-3-pyrrolidinol while minimizing exposure to the operator and the environment.

Materials:

-

1-Boc-3-pyrrolidinol (in original, sealed container)

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Reaction vessel

-

Waste container for contaminated solids

-

Waste container for contaminated sharps (if applicable)

Protocol:

-

Preparation and Pre-Work Checklist:

-

Verify that the chemical fume hood has a current certification sticker and that the airflow is functioning correctly.

-

Ensure that a safety shower and eyewash station are accessible and unobstructed.[5][7]

-

Confirm the location of the appropriate chemical spill kit.

-

Read the vendor-specific SDS for the 1-Boc-3-pyrrolidinol lot being used.

-

-

Donning Personal Protective Equipment (PPE):

-

Weighing Procedure (inside a chemical fume hood):

-

Place the analytical balance, spatula, weighing boat, and reagent container inside the fume hood.

-

Gently tap the reagent container to settle the powder before opening to prevent aerosolization.

-

Slowly and carefully open the container. Avoid any sudden movements that could create a dust cloud.

-

Using a clean spatula, carefully transfer the desired amount of solid from the reagent bottle to the weighing boat on the balance.

-

Once the target weight is achieved, securely close the main reagent container.

-

Transfer the weighed powder to the designated reaction vessel.

-

-

Post-Handling Decontamination and Cleanup:

-

Carefully wipe down the spatula with a solvent-dampened towel and dispose of the towel in the solid chemical waste container.

-

Dispose of the used weighing boat in the same solid waste container.

-

Wipe down the surfaces of the analytical balance and the fume hood sash/work surface to remove any residual powder.

-

Remove gloves and dispose of them in the solid chemical waste.

-

Wash hands and forearms thoroughly with soap and water.[5][8]

-

Section 5: Emergency Protocols

In the event of an accidental release or exposure, a swift and correct response is critical.

| Scenario | Immediate Response Protocol |

| Small Spill (<5g in a Fume Hood) | 1. Alert personnel in the immediate area.[9]2. Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent aerosolization.3. Carefully sweep or scoop the material into a labeled hazardous waste container.[7][9]4. Decontaminate the area with a suitable solvent and wipe clean. |

| Skin Contact | 1. Immediately remove any contaminated clothing.[7][8]2. Flush the affected skin with copious amounts of water for at least 15 minutes. Use a safety shower if the area of contact is large.[5]3. Wash the area thoroughly with soap and water.[5][8]4. Seek medical attention if irritation develops or persists.[5] |

| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][8]2. Remove contact lenses if present and easy to do so.[5][8]3. Seek immediate medical attention. [7] |

| Inhalation | 1. Move the affected person to fresh air immediately.[5][8]2. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should begin artificial respiration.[10]3. Call a poison center or doctor for medical advice.[8] |

| Ingestion | 1. Call a poison center or doctor immediately. [8][11]2. Rinse the mouth thoroughly with water.[8][11]3. Do NOT induce vomiting. [7][11] This is because the substance is toxic and inducing vomiting could cause further damage. |

| Fire | 1. Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[11][12]2. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear, as thermal decomposition may produce toxic gases like carbon oxides and nitrogen oxides.[7] |

Section 6: Storage and Waste Management

Proper storage and disposal are integral parts of the chemical lifecycle and are critical for laboratory safety and environmental protection.

Storage Procedures:

-

Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] The recommended storage temperature is often refrigerated (2-8°C).[3]

-

Incompatibilities: Store away from strong oxidizing agents, as these could initiate a hazardous reaction.[5][7]

-

Security: Due to its acute toxicity, the compound should be stored in a locked cabinet or in a location with restricted access to authorized personnel only.[5][11]

Waste Management Protocol:

-

Waste Segregation: All materials contaminated with 1-Boc-3-pyrrolidinol, including gloves, weighing paper, and disposable labware, must be segregated as hazardous chemical waste.

-

Containerization: Use a dedicated, clearly labeled, and sealable container for solid waste. Liquid waste (e.g., from rinsing glassware) should be collected in a separate, labeled hazardous liquid waste container.

-

Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5][8][11] Do not pour any waste down the drain.[7][12]

-

Empty Containers: Empty reagent bottles must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.[9]

Conclusion

1-Boc-3-pyrrolidinol is an indispensable tool in modern chemical synthesis, but its utility is matched by its significant hazard profile. Its acute oral toxicity and irritant properties demand more than just a cursory glance at an SDS. A culture of safety, built upon a foundation of understanding the "why" behind safety protocols, is paramount. By integrating the principles of risk assessment, the hierarchy of controls, and detailed, practical procedures into daily laboratory work, researchers can confidently and safely harness the synthetic power of this versatile molecule.

References

Sources

- 1. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. aksci.com [aksci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. targetmol.com [targetmol.com]

A Technical Guide to the Application of 1-Boc-3-pyrrolidinol in Modern Medicinal Chemistry

Executive Summary

1-Boc-3-pyrrolidinol, available as both (R)- and (S)-enantiomers, stands as a cornerstone chiral building block in contemporary drug discovery.[1][2][3] Its structurally defined pyrrolidine scaffold, featuring a strategically placed hydroxyl group and a stable tert-butyloxycarbonyl (Boc) protected amine, offers medicinal chemists a versatile platform for asymmetric synthesis.[3] This guide elucidates the pivotal role of 1-Boc-3-pyrrolidinol, detailing its synthesis, core reactivity, and profound impact on the development of pharmacologically active molecules. We will explore key synthetic transformations and provide field-proven protocols, contextualized through case studies of therapeutic agents where this intermediate is critical, including kinase inhibitors and antiviral drugs.

Introduction: The Rise of the Privileged Pyrrolidine Scaffold

Nitrogen-containing heterocycles are a dominant feature in the landscape of pharmaceuticals, with 59% of FDA-approved small-molecule drugs containing at least one such ring system.[4] Among these, the five-membered saturated pyrrolidine ring is one of the most frequently employed scaffolds in medicinal chemistry.[4][5] Its prevalence is not coincidental but is rooted in a combination of favorable properties. The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a crucial factor for enhancing binding affinity and selectivity to biological targets.[5]

The 3-hydroxypyrrolidine motif, the core of 1-Boc-3-pyrrolidinol, is particularly valuable. The hydroxyl group serves as a versatile synthetic handle for introducing further complexity and as a key hydrogen bond donor or acceptor for molecular recognition at the target protein.[1][3] Furthermore, the inherent chirality at the C-3 position is critical, as stereoisomers of a drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[6] The Boc protecting group provides stability and ensures that synthetic manipulations can be directed at the hydroxyl group before revealing the secondary amine for subsequent functionalization.[1][2]

Physicochemical Properties and Synthesis

(R)- and (S)-1-Boc-3-pyrrolidinol are typically white to off-white solids soluble in common organic solvents.[3] Their stability and defined stereochemistry make them ideal starting materials for multi-step syntheses.[1][2]

| Property | Value |

| CAS Number | 109431-87-0 ((R)-enantiomer) |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol [3][7] |

| Appearance | White to off-white solid[3] |

| Melting Point | 60-67 °C[3] |

| Optical Activity | [α]20/D −26±1, c = 1 in methanol ((R)-enantiomer)[3] |

Protocol 1: Synthesis of (R)-1-Boc-3-pyrrolidinol

The most direct and common synthesis involves the N-protection of the commercially available chiral 3-hydroxypyrrolidine.[3] The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O), a robust and high-yielding reaction.

Rationale: The tert-butyloxycarbonyl (Boc) group is chosen for its stability under a wide range of reaction conditions (e.g., non-acidic nucleophilic and organometallic reactions) and its clean, traceless removal under acidic conditions (e.g., using trifluoroacetic acid or HCl). Triethylamine or sodium bicarbonate acts as a mild base to neutralize the acid generated during the reaction, preventing potential side reactions.

Materials:

-

(R)-3-Hydroxypyrrolidine[8]

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Dioxane/Water

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture sequentially with water and then with a saturated aqueous NaCl solution.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

-

Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain (R)-1-Boc-3-pyrrolidinol as a white solid.

Caption: Workflow for the Boc-protection of (R)-3-hydroxypyrrolidine.

Core Reactivity and Key Synthetic Transformations

The synthetic utility of 1-Boc-3-pyrrolidinol stems from its two orthogonal functional handles: the C3-hydroxyl group and the N1-Boc protected amine. This allows for selective modification at one position while the other remains protected.

Caption: Key synthetic transformations of 1-Boc-3-pyrrolidinol.

Oxidation to N-Boc-3-pyrrolidinone

Oxidation of the secondary alcohol to a ketone provides N-Boc-3-pyrrolidinone, a crucial prochiral intermediate for synthesizing chiral 3-aminopyrrolidines.

Rationale: This transformation converts the chiral center into a prochiral center, setting the stage for an asymmetric reduction or amination step to install a new chiral center, often with a different functional group (e.g., an amine). This two-step sequence is a powerful strategy for accessing enantiomerically pure substituted pyrrolidines.

Protocol 2: Swern Oxidation to N-Boc-3-pyrrolidinone

-

In a flask under an inert atmosphere, add dichloromethane (DCM) and oxalyl chloride (1.5 eq) and cool to -78 °C.

-

Slowly add dimethyl sulfoxide (DMSO, 2.5 eq) in DCM.

-

After 15 minutes, add a solution of 1-Boc-3-pyrrolidinol (1.0 eq) in DCM, maintaining the temperature at -78 °C.

-

Stir for 45-60 minutes, then add triethylamine (5.0 eq).

-

Allow the reaction to warm to room temperature.

-

Quench with water and perform a standard aqueous workup. The organic layer is dried and concentrated to yield N-Boc-3-pyrrolidinone, which can often be used without further purification.

Synthesis of Chiral 3-Aminopyrrolidines

Chiral 3-aminopyrrolidines are prevalent motifs in kinase inhibitors.[9] The most efficient route to these compounds starts from N-Boc-3-pyrrolidinone, employing biocatalytic methods that offer exceptional stereoselectivity.

Rationale: Biocatalysis using enzymes like transaminases (TAs) or imine reductases (IREDs) provides a green and highly efficient alternative to traditional chemical methods.[9][10] These enzymes operate under mild conditions and can deliver products with very high enantiomeric excess (>99% ee), which is paramount for pharmaceutical applications.[9][11]

Protocol 3: Biocatalytic Asymmetric Reductive Amination

-

Prepare a buffer solution (e.g., triethanolamine buffer, pH 7.5).[10]

-

To the buffer, add the amine donor (e.g., isopropylamine), the cofactor pyridoxal-5'-phosphate (PLP), and the desired ω-transaminase enzyme (commercially available as immobilized catalysts).[10]

-

Add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in a co-solvent like DMSO.[10]

-

Stir the mixture at a controlled temperature (e.g., 35-50 °C) and monitor the reaction for completion by HPLC or TLC.[10]

-

Upon completion, filter off the immobilized enzyme (which can often be reused).

-

Perform an aqueous workup. Typically, this involves basifying the solution to pH 13 and extracting the product with an organic solvent like CH₂Cl₂.[10]

-

Dry and concentrate the organic extracts to yield the enantiomerically pure 1-Boc-3-aminopyrrolidine.[10]

Caption: Synthesis of chiral amines via oxidation and biocatalysis.

Case Studies in Drug Discovery

The true value of 1-Boc-3-pyrrolidinol is demonstrated by its incorporation into a multitude of clinical candidates and approved drugs. The pyrrolidine moiety often serves as a rigid scaffold to correctly orient pharmacophoric groups toward their binding partners.

| Drug/Candidate | Therapeutic Area | Role of 1-Boc-3-pyrrolidinol-Derived Moiety |

| Leniolisib | PI3Kδ inhibitor (Immunomodulator) | Precursor to the core enantiopure 3-aminopyrrolidine scaffold.[9][11] |

| Acalabrutinib | Kinase Inhibitor (Oncology) | The pyrrolidin-2-one moiety is a common bioisostere derived from pyrrolidine precursors.[] |

| Darifenacin | Muscarinic Receptor Antagonist (Urology) | Contains a 3-hydroxypyrrolidine substructure.[11] |

| Ceftobiprole | Antibacterial | Incorporates an enantiomeric 3-aminopyrrolidine moiety.[11] |

| Factor Xa Inhibitors | Anticoagulant | Used as a key chiral intermediate in the synthesis of complex agents targeting Factor Xa.[3] |

| Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Neurological Disorders | The chiral pyrrolidinol is a key precursor for building complex side chains.[13] |

Case Study: Synthesis of Kinase Inhibitors

In the development of kinase inhibitors, such as the JAK1 inhibitor intermediate 4 and the core of Leniolisib 2 , the stereoselective synthesis of aminopyrrolidines is paramount.[9] The synthesis starts with N-Boc-3-pyrrolidinone, which undergoes asymmetric reductive amination catalyzed by engineered imine reductases (IREDs) to produce either the (R) or (S) enantiomer of the desired aminopyrrolidine with high conversion and >99% ee.[9] This key intermediate is then elaborated via an SNAr reaction with a suitable heterocyclic partner to construct the final drug scaffold.[9] This biocatalytic approach is significantly more efficient than routes relying on expensive transition-metal catalysts.[9]

Conclusion and Future Perspectives

1-Boc-3-pyrrolidinol is far more than a simple chemical reagent; it is an enabling tool in medicinal chemistry.[1][2] Its utility in providing stereochemically defined scaffolds is well-established, and its applications continue to expand. The development of advanced enzymatic and chemo-enzymatic routes starting from simple precursors further enhances its accessibility and appeal from a green chemistry perspective.[11] As drug discovery moves toward more complex three-dimensional molecules, such as proteolysis-targeting chimeras (PROTACs) and macrocycles, the demand for versatile, chiral building blocks like 1-Boc-3-pyrrolidinol will undoubtedly increase. Its ability to serve as a rigid, functionalizable linker or scaffold makes it an ideal candidate for these next-generation therapeutic modalities.

References

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. (URL: [Link])

-

Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - RSC Publishing. (URL: [Link])

-

Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - UNIPI. (URL: [Link])

-

3-Hydroxypyrrolidine and (3,4)-dihydroxypyrrolidine derivatives: inhibition of rat intestinal α-glucosidase - PubMed. (URL: [Link])

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC. (URL: [Link])

-

Derivatives of 3-Pyrrolidinols--I. The Chemistry, Pharmacology and Toxicology if Some N-Substituted-3-benzhydryloxypyrrolidines - ACS Publications. (URL: [Link])

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv. (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (URL: [Link])

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3) - eScholarship.org. (URL: [Link])

-

1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem. (URL: [Link])

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

-

Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC. (URL: [Link])

-

Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. (URL: [Link])

-

Synthesis and biological activities of new checkpoint kinase 1 inhibitors structurally related to granulatimide - PubMed. (URL: [Link])

-

Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed. (URL: [Link])

-

A roadmap to engineering antiviral natural products synthesis in microbes - PMC. (URL: [Link])

-

Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives - Frontiers. (URL: [Link])

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - Chemical Science (RSC Publishing) DOI:10.1039/D2SC07014F [pubs.rsc.org]

- 10. arpi.unipi.it [arpi.unipi.it]

- 11. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Precision Engineering of Chiral Pyrrolidines: A Technical Guide to Building Blocks and Asymmetric Synthesis

Executive Summary

The pyrrolidine ring is a privileged, ubiquitous structural motif in both synthetic chemistry and pharmacology. Its

Fig 1: Functional divergence of the chiral pyrrolidine scaffold in chemical sciences.

Mechanistic Paradigms in Asymmetric Synthesis

Historically, the synthesis of chiral pyrrolidines relied heavily on the "chiral pool," utilizing naturally occurring, enantiomerically pure amino acids like (S)-proline[]. While effective for synthesizing simple derivatives, accessing highly substituted pyrrolidines requires advanced asymmetric catalysis.

The Azomethine Ylide 1,3-Dipolar Cycloaddition (1,3-DC)

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is the premier method for constructing complex pyrrolidines. This transformation is highly valued because it concurrently forms two new

Causality of Stereocontrol:

When an

Concurrently, the chiral ligand (such as a FOXAP derivative or an amidophosphane) creates a sterically demanding chiral pocket around the metal center. This pocket effectively shields one face of the ylide. When the dipolarophile (e.g., a nitroalkene or enal) approaches, it is forced to attack from the less hindered face[6][7]. The energy difference (

Quantitative Performance of Catalytic Systems

The choice of metal and ligand directly impacts the stereochemical outcome. The table below summarizes the performance of various state-of-the-art catalytic systems used in the synthesis of polysubstituted pyrrolidines.

| Catalytic System | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Mechanism of Induction | Ref |

| Cu(I) / FOXAP | Nitroalkene | 92 | >98:2 (exo) | >99.9 | Metallo-ylide facial shielding | [6] |

| Ag(I) / Amidophosphane | Acrylate | 99 | 95:5 (endo) | 98 | Bidentate coordination | [7] |

| Prolinol ether (Organocatalyst) | Enal | 85 | >95:5 | 99 | Iminium/Enamine activation | [7] |

| Zn(II) / UCD-Imphanol | Maleimide | 88 | >99:1 (endo) | 96 | Lewis acid activation | [5] |

Self-Validating Experimental Protocol: Cu(I)-Catalyzed 1,3-DC

To ensure reproducibility and high stereofidelity, the synthesis of a tetrasubstituted chiral pyrrolidine via Cu(I)-catalyzed 1,3-dipolar cycloaddition must be executed as a self-validating system. Every step incorporates a chemical or analytical check to confirm the integrity of the intermediate.

Fig 2: Self-validating workflow for asymmetric 1,3-dipolar cycloaddition.

Step-by-Step Methodology

-

Catalyst Complexation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve

(5 mol%) and the chiral FOXAP ligand (5.5 mol%) in anhydrous dichloromethane (DCM).-

Causality: Cu(I) is selected for its ability to form a highly ordered, rigid tetrahedral intermediate with bidentate ligands, maximizing exo-selectivity[6].

-

Validation: The solution will exhibit a distinct color shift (typically to a pale yellow/green), confirming successful metallo-ligand complexation.

-

-

Ylide Generation: Add the

-iminoester (1.0 equiv) followed by triethylamine (10 mol%).-

Causality: Triethylamine is a sufficiently mild base to deprotonate the coordinated iminoester without causing background racemization or degradation[7].

-

-

Cycloaddition: Cool the reaction mixture to -20 °C. Dropwise, add the nitroalkene (1.2 equiv) dissolved in DCM.

-

Causality: Lowering the thermal energy of the system maximizes the

between the diastereomeric transition states, effectively suppressing the minor pathway and ensuring

-

-

Reaction Monitoring: Stir the mixture at -20 °C for 12–24 hours.

-

Validation: Monitor the reaction via Thin Layer Chromatography (TLC; Hexane/EtOAc 3:1). The complete disappearance of the UV-active iminoester spot validates that the ylide has been fully consumed, preventing complex purification issues.

-

-

Quenching & Purification: Quench the reaction with saturated aqueous

. Extract the aqueous layer with DCM, dry the combined organic phases over-

Causality:

gently breaks the Cu-pyrrolidine complex without epimerizing the newly formed, sensitive stereocenters.

-

-

Stereochemical Validation: Analyze the purified pyrrolidine via chiral stationary phase HPLC (e.g., Chiralpak AD-H column).

-

Validation: Baseline separation of enantiomeric peaks compared against a racemic standard definitively validates the asymmetric induction and confirms the ee%[7].

-

Conclusion

The precision engineering of chiral pyrrolidines has evolved from simple chiral pool derivations to highly sophisticated, catalyst-controlled asymmetric cycloadditions. By deeply understanding the thermodynamic and kinetic causalities within these systems—such as metal-ligand coordination geometries and transition state energy differentials—researchers can reliably synthesize complex stereoisomers. These highly functionalized chiral building blocks will continue to serve as the critical foundation for next-generation therapeutics and advanced catalytic systems[1][2].

References

1.[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. nih.gov. 2.[] Precision Chiral Building Block Synthesis. bocsci.com. 3.[5] Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. researchgate.net. 4.[6] Complete 2,5‐Diastereocontrol in the Organocatalytic Enantioselective [3+2] Cycloaddition of Enals with Azomethine Ylides Derived from α‐Iminocyanoacetates: Asymmetric Synthesis of Pyrrolidines with Four Stereocentres. researcher.life. 5.[7] Recent Advances in Organocatalytic Asymmetric Synthesis of Polysubstituted Pyrrolidines. researchgate.net. 6.[2] Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. mdpi.com. 7.[4] Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives. nottingham.ac.uk.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 4. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Mastering the Mitsunobu Reaction for the Stereochemical Inversion of 1-Boc-3-pyrrolidinol

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview and a field-proven protocol for the functionalization of 1-Boc-3-pyrrolidinol using the Mitsunobu reaction. As a cornerstone of modern organic synthesis, the Mitsunobu reaction offers a reliable method for the stereospecific conversion of primary and secondary alcohols to a diverse range of functionalities, including esters, ethers, azides, and thioethers.[1][2][3] Its defining feature is the clean inversion of the alcohol's stereocenter, proceeding through a classical SN2 mechanism.[4][5][6][7]

For drug development professionals, 1-Boc-3-pyrrolidinol is a valuable chiral building block. The ability to invert its stereochemistry and introduce new functional groups via the Mitsunobu reaction is a critical step in the synthesis of numerous pharmaceutical agents and complex natural products.[4][8] This document explains the causality behind the experimental choices, provides a self-validating protocol, and offers insights into overcoming common challenges associated with the reaction, particularly byproduct removal.

Reaction Principle and Mechanism

The Mitsunobu reaction is a redox-condensation process that activates a hydroxyl group for nucleophilic substitution.[3][9] The transformation is driven by the high oxophilicity of phosphorus, leading to the formation of a very stable triphenylphosphine oxide (TPPO) byproduct.[10]

The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).[2][6] This rapidly forms a betaine intermediate (3) . This betaine is a strong base that deprotonates the acidic pronucleophile (Nu-H) to form an ion pair (5) . The alcohol substrate then reacts with the activated phosphonium species to form an alkoxyphosphonium salt (8) , converting the hydroxyl group into an excellent leaving group. In the final, stereochemistry-defining step, the conjugate base of the nucleophile displaces the activated hydroxyl group in a backside attack (SN2), resulting in the product with inverted stereochemistry (10) and the byproducts triphenylphosphine oxide (11) and a dialkyl hydrazinedicarboxylate (12) .[2][7]

Key Reagents and Experimental Considerations

The success of the Mitsunobu reaction hinges on the careful selection of reagents and adherence to specific experimental conditions.

| Reagent Class | Example(s) | Key Considerations |

| Alcohol Substrate | 1-Boc-3-pyrrolidinol | A chiral secondary alcohol. The reaction works best with primary and secondary alcohols; tertiary alcohols are generally unreactive.[11] |

| Phosphine | Triphenylphosphine (PPh₃) | Acts as the oxygen acceptor. Its conversion to the highly stable triphenylphosphine oxide (TPPO) is a major driving force. TPPO can be challenging to remove via standard chromatography.[12][13] |

| Azodicarboxylate | DEAD, DIAD, DBAD | The oxidizing agent that activates the phosphine. DIAD (diisopropyl azodicarboxylate) is often preferred over DEAD (diethyl azodicarboxylate) due to its lower shock sensitivity.[2] DBAD (di-tert-butyl azodicarboxylate) byproducts can be removed by acid treatment.[14][15] |

| Nucleophile | Carboxylic acids, Phenols, Phthalimide, Diphenylphosphoryl azide (DPPA) | The nucleophile should generally have a pKa of 13 or lower to ensure it can be deprotonated by the betaine intermediate, preventing side reactions.[2][10][16] DPPA is an effective and widely used source for the azide anion.[17] |

| Solvent | Anhydrous THF, Dioxane, Toluene | Anhydrous conditions are critical to prevent hydrolysis of the activated intermediates. Tetrahydrofuran (THF) is the most common solvent.[2][11] |

Detailed Protocol: Azide Installation on (R)-1-Boc-3-pyrrolidinol

This protocol details the stereochemical inversion of (R)-1-Boc-3-pyrrolidinol to (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate using diphenylphosphoryl azide (DPPA) as the nitrogen nucleophile.[17] The resulting azide is a versatile intermediate that can be readily reduced to the corresponding amine.

Materials and Reagent Quantities

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| (R)-1-Boc-3-pyrrolidinol | 187.23 | 1.0 | 1.87 g |

| Triphenylphosphine (PPh₃) | 262.29 | 1.2 | 3.15 g |

| Diphenylphosphoryl azide (DPPA) | 275.24 | 1.2 | 3.30 g |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.2 | 2.43 g (2.33 mL) |

| Anhydrous Tetrahydrofuran (THF) | - | - | ~100 mL |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (R)-1-Boc-3-pyrrolidinol (1.0 eq.), triphenylphosphine (1.2 eq.), and diphenylphosphoryl azide (1.2 eq.). Dissolve the solids in anhydrous THF (approximately 10 mL per gram of alcohol).

-

Causality: An inert atmosphere and anhydrous solvent are crucial to prevent the quenching of reactive intermediates by oxygen or water.

-

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise via syringe over 15-20 minutes.[17][18] Ensure the internal temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), checking for the consumption of the starting alcohol.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the resulting residue with a suitable organic solvent like ethyl acetate.

-